4-Phenylbutane-1-sulfonamide
Overview
Description
4-Phenylbutane-1-sulfonamide is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications : Sulfonamides, including 4-Phenylbutane-1-sulfonamide derivatives, are recognized for their antimicrobial and anti-inflammatory properties, making them useful in treating infections (Hussain et al., 2022).
Antimycobacterial Activities : Some hydroxyethylsulfonamide derivatives have shown antimycobacterial activities, indicating their potential as therapeutic agents against Mycobacterium tuberculosis (Moreth et al., 2014).
Anticancer Potential : Certain hydroxyethylamine derivatives containing aromatic sulfonamides have demonstrated significant cytotoxic activity against cancer cell lines, suggesting their potential in anticancer drug discovery (Facchinetti et al., 2014).
Bacterial Sulfur Source Utilization : 4-Phenylbutane-1-sulfonate can be utilized by Pseudomonas aeruginosa PAO1 as a sulfur source, revealing insights into bacterial metabolism and potential applications in bioremediation (Kertesz, 1996).
Antimicrobial Modulation : The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative, has shown modulatory effects on antimicrobial activity against multidrug-resistant strains of bacteria (Oliveira et al., 2015).
Diagnostic Assays : Sulfonamides have been used in the development of diagnostic assays like enzyme-linked immunosorbent assays (ELISAs) for detecting antibiotic residues in food samples (Adrián et al., 2009).
properties
IUPAC Name |
4-phenylbutane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIMFSQAEPUOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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